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Compound of Interest

Compound Name: Brequinar

Cat. No.: B15605045 Get Quote

For researchers and professionals in drug development, understanding the nuances of enzyme

inhibitors is critical for advancing therapeutic strategies. This guide provides an objective

comparison of two key inhibitors of dihydroorotate dehydrogenase (DHODH): Brequinar and

Leflunomide. DHODH is a critical mitochondrial enzyme in the de novo pyrimidine synthesis

pathway, making it an attractive target for diseases characterized by rapid cell proliferation,

such as autoimmune disorders and cancer.

Leflunomide is an isoxazole derivative approved as a disease-modifying antirheumatic drug

(DMARD) for conditions like rheumatoid and psoriatic arthritis.[1][2][3][4] It functions as a

prodrug, rapidly converting in the body to its active metabolite, teriflunomide (also known as

A77 1726).[5][6][7] Teriflunomide is itself an approved therapy for relapsing forms of multiple

sclerosis.[8][9] Brequinar is a potent, selective DHODH inhibitor that has been investigated for

its anticancer and antiviral properties.[10][11][12]

Mechanism of Action: Inhibiting Pyrimidine Synthesis
Both Brequinar and Leflunomide's active metabolite, Teriflunomide, exert their therapeutic

effects by inhibiting DHODH. This enzyme catalyzes the fourth and rate-limiting step in the de

novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][13] Pyrimidines are

essential building blocks for DNA and RNA.

Rapidly dividing cells, such as activated lymphocytes or cancer cells, have a high demand for

nucleotides and rely heavily on this de novo pathway.[13][14] By inhibiting DHODH, these

drugs deplete the intracellular pool of pyrimidines. This leads to an arrest of the cell cycle in the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15605045?utm_src=pdf-interest
https://www.benchchem.com/product/b15605045?utm_src=pdf-body
https://www.axonmedchem.com/3164-leflunomide
https://pubmed.ncbi.nlm.nih.gov/12861359/
https://clinicaltrials.eu/drug/leflunomide/
https://pubmed.ncbi.nlm.nih.gov/15188371/
https://go.drugbank.com/articles/A1785
https://pubchem.ncbi.nlm.nih.gov/compound/Teriflunomide
https://www.researchgate.net/publication/272840757_Leflunomide_and_teriflunomide_Altering_the_metabolism_of_pyrimidines_for_the_treatment_of_autoimmune_diseases
https://go.drugbank.com/drugs/DB08880
https://clinicaltrials.eu/drug/teriflunomide/
https://www.benchchem.com/product/b15605045?utm_src=pdf-body
https://en.wikipedia.org/wiki/Brequinar
https://go.drugbank.com/drugs/DB03523
https://www.medkoo.com/products/38956
https://www.benchchem.com/product/b15605045?utm_src=pdf-body
https://www.axonmedchem.com/3164-leflunomide
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Dhodh_IN_12_and_Teriflunomide_as_DHODH_Inhibitors.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Dhodh_IN_12_and_Teriflunomide_as_DHODH_Inhibitors.pdf
https://go.drugbank.com/drugs/DB01097
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


G1 phase, preventing the proliferation of these target cells.[5][14] This cytostatic effect is

central to their immunomodulatory and antineoplastic activities.[14][15] An important

characteristic of this mechanism is that the inhibitory effects on cell proliferation can be

reversed by the addition of exogenous uridine, which can fuel the alternative pyrimidine

salvage pathway.[5][16][17]
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Caption: Inhibition of the DHODH enzyme by Brequinar and Teriflunomide.
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Comparative Potency and Efficacy
While both drugs target DHODH, they exhibit significant differences in their inhibitory potency.

Brequinar is a notably more potent inhibitor of human DHODH than teriflunomide. Leflunomide

itself is a very weak inhibitor, highlighting its role as a prodrug.[18]

It is also important to note species-specific differences. For instance, teriflunomide is a much

more potent inhibitor of rat DHODH than human DHODH, whereas brequinar is more potent

against the human enzyme.[18][19] These differences are crucial when translating findings

from preclinical animal models to human clinical trials.

Compound Target Parameter Value (nM) References

Brequinar Human DHODH IC₅₀ 5.2 - 20 [16][18][20]

Rat DHODH IC₅₀ 367 [18]

Teriflunomide Human DHODH IC₅₀ 307 - 1100 [18][19][21]

Human DHODH Kᵢ 179 - 1050 [19][22][23]

Human DHODH Kₑ 12 [22][23]

Rat DHODH IC₅₀ 18 - 19 [18][19]

Leflunomide Human DHODH IC₅₀ 98,000 [18]

Rat DHODH IC₅₀ 6,300 [18]

Clinical Applications and Development Status
The differing potencies and historical development paths of these compounds have led to

distinct clinical applications. Leflunomide is well-established for treating rheumatoid arthritis,

while its metabolite teriflunomide is a key oral therapy for multiple sclerosis.[24][25][26]

Brequinar was initially evaluated in cancer clinical trials but did not demonstrate a significant

objective response in solid tumors.[15][27] More recently, its potent activity has led to renewed

interest in its potential as a broad-spectrum antiviral agent and for applications in acute myeloid

leukemia.[10]
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Drug Development Status
Approved / Investigational
Indications

Leflunomide Approved
Rheumatoid Arthritis, Psoriatic

Arthritis.[3][4][14]

Teriflunomide Approved
Relapsing forms of Multiple

Sclerosis.[6][8]

Brequinar Investigational

Cancer (historically), Viral

Infections (e.g., COVID-19),

Acute Myeloid Leukemia.[10]

[11]

Experimental Protocols
DHODH Enzyme Inhibition Assay
This assay quantifies the inhibitory potency (IC₅₀) of a compound against recombinant

DHODH. The enzyme's activity is measured by monitoring the reduction of a dye, which is

coupled to the oxidation of the co-substrate, coenzyme Q.

Methodology:

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05%

Triton X-100, pH 8.0). Prepare stock solutions of recombinant human DHODH, the substrate

dihydroorotic acid (DHO), coenzyme Q10, and the indicator dye 2,6-dichloroindophenol

(DCIP). Test inhibitors (Brequinar, Teriflunomide) are serially diluted in DMSO.

Reaction Mixture: In a 96-well plate, combine the assay buffer containing coenzyme Q10 and

DCIP with varying concentrations of the test inhibitor.

Initiation: Add recombinant DHODH to each well to pre-incubate with the inhibitor.

Measurement: Initiate the enzymatic reaction by adding the DHO substrate. Immediately

measure the decrease in absorbance at ~600 nm over time using a microplate reader. The

rate of reaction is proportional to the rate of DCIP reduction.
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Data Analysis: Plot the reaction rates against the inhibitor concentrations. Fit the data to a

dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor

that reduces enzyme activity by 50%.
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Caption: Workflow for a DHODH enzyme inhibition assay.

T-Cell Proliferation Assay
This cell-based assay evaluates the functional impact of DHODH inhibition on the proliferation

of immune cells.

Methodology:
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Cell Isolation: Isolate lymphocytes from a source such as peripheral blood or spleen.

Cell Culture: Culture the isolated lymphocytes in appropriate media (e.g., RPMI 1640 with

10% FBS).

Treatment: Add serial dilutions of the DHODH inhibitor (Brequinar or Teriflunomide) to the

cell cultures. Include a control group with a vehicle (DMSO) and a rescue group that includes

both the inhibitor and exogenous uridine (e.g., 100 µM).

Stimulation: Induce cell proliferation by adding a mitogen, such as Phytohaemagglutinin

(PHA) or Concanavalin A (Con A).

Incubation: Incubate the cells for a period of 48-72 hours to allow for proliferation.

Proliferation Measurement: Quantify cell proliferation using a standard method, such as:

MTS/XTT Assay: Measures metabolic activity, which correlates with the number of viable

cells.

BrdU Incorporation: Measures the incorporation of a thymidine analog into the DNA of

dividing cells.

Data Analysis: Determine the concentration of the inhibitor that reduces cell proliferation by

50% (EC₅₀). Confirm that the addition of uridine rescues the cells from the inhibitor-induced

anti-proliferative effect, validating that the mechanism is via pyrimidine depletion.
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Caption: Workflow for a T-cell proliferation assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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